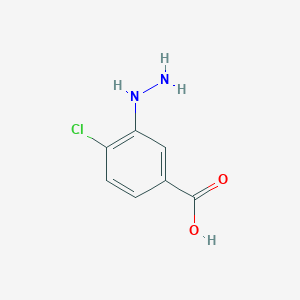

4-Chloro-3-hydrazinylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

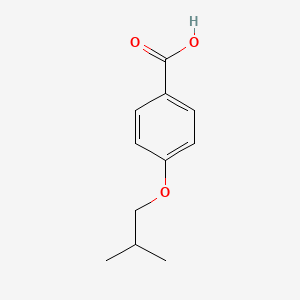

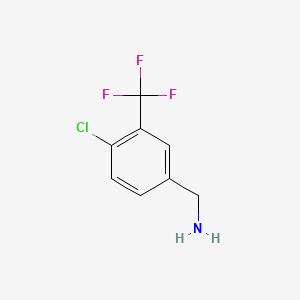

4-Chloro-3-hydrazinylbenzoic acid is a chemical compound with the molecular formula C7H7ClN2O2 . It is a powder at room temperature . The compound has a molecular weight of 223.06 g/mol .

Molecular Structure Analysis

The InChI code for 4-Chloro-3-hydrazinylbenzoic acid is1S/C7H7ClN2O2.ClH/c8-5-2-1-4(7(11)12)3-6(5)10-9;/h1-3,10H,9H2,(H,11,12);1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

4-Chloro-3-hydrazinylbenzoic acid is a powder at room temperature . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the hydrazine and carboxylic acid groups.Aplicaciones Científicas De Investigación

Bioorthogonal Chemistry for Protein Conjugation

4-Chloro-3-hydrazinylbenzoic acid has been demonstrated to rapidly form a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions, which is particularly useful for bioorthogonal coupling reactions. This chemistry has been applied to protein conjugation, showcasing its orthogonality to protein functional groups and stability under SDS-PAGE analysis conditions, making it suitable for low concentration reagent couplings under physiologically compatible conditions (Ozlem Dilek et al., 2015).

Preparation of Heterocyclic Compounds with Biological Activity

The reactivity of 4-Chloro-3-hydrazinylbenzoic acid with other chemical entities leads to the formation of novel heterocyclic compounds. For instance, its reaction with antipyrin resulted in the synthesis of pyridazinone derivatives with demonstrated antimicrobial and antifungal activities, suggesting its utility in the development of new therapeutic agents (G. H. Sayed et al., 2003). Additionally, its conversion into triazolylbenzoic acids and subsequent esterification has been explored, highlighting its versatility in synthesizing biologically relevant compounds (N. I. Vikrishchuk et al., 2019).

Synthesis Methodologies for Complex Structures

Research has also focused on employing 4-Chloro-3-hydrazinylbenzoic acid in the synthesis of complex molecular structures, such as N-substituted-3-chloro-2-azetidinones, which have shown promising antibacterial activity against various microorganisms. This demonstrates its potential in the development of new antibacterial compounds (Ameya Chavan et al., 2007). Moreover, its role as a multireactive building block for solid-phase synthesis of heterocyclic scaffolds is highlighted, indicating its applicability in drug discovery processes for generating diverse compound libraries (Soňa Křupková et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

4-chloro-3-hydrazinylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-5-2-1-4(7(11)12)3-6(5)10-9/h1-3,10H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJBLCRWLBHWBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366415 |

Source

|

| Record name | 4-Chloro-3-hydrazino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Chloro-3-hydrazinylbenzoic acid | |

CAS RN |

61100-67-2 |

Source

|

| Record name | 4-Chloro-3-hydrazino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348412.png)

![2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1348417.png)